Molecular Weight and Heavy-Atom Advantage of Iodophenyl vs. Non-Halogenated Phenylacetamide Analog for Crystallographic Phasing
The target compound bears a para-iodine atom (atomic number 53) on the terminal phenyl ring, conferring a molecular weight of 418.25 g/mol. In contrast, the closest non-iodinated analog, 2-(2,4-dioxo-3-propyl-1,3-thiazolidin-5-yl)-N-phenylacetamide (CAS 499117-49-6, C14H16N2O3S), has a molecular weight of 292.36 g/mol . This ~126 Da mass difference is attributable exclusively to iodine substitution (I replaces H). For macromolecular X-ray crystallography, the iodine atom provides anomalous scattering signal (f'' at Cu Kα ≈ 6.9 e⁻) that can be exploited for experimental phasing via single-wavelength anomalous dispersion (SAD), a capability absent in the non-iodinated analog.
| Evidence Dimension | Molecular weight and anomalous scattering potential for crystallographic phasing |
|---|---|
| Target Compound Data | MW 418.25 g/mol; contains one iodine atom (anomalous scatterer, f'' ~6.9 e⁻ at Cu Kα) |
| Comparator Or Baseline | 2-(2,4-Dioxo-3-propyl-1,3-thiazolidin-5-yl)-N-phenylacetamide (CAS 499117-49-6): MW 292.36 g/mol; no heavy atom |
| Quantified Difference | ΔMW = +125.89 g/mol (42.9% increase); iodine provides anomalous scattering absent in comparator |
| Conditions | Calculated from molecular formulae C14H15IN2O3S vs. C14H16N2O3S; anomalous scattering values from standard X-ray reference tables (Cu Kα wavelength) |
Why This Matters
Procurement of the iodinated compound enables SAD or SIRAS experimental phasing in protein–ligand co-crystallography without requiring selenomethionine incorporation or heavy-atom soaking, reducing crystallographic workflow time and cost.
